molecular formula C17H21N3OS B2861677 1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone CAS No. 573707-78-5

1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone

Cat. No.: B2861677
CAS No.: 573707-78-5
M. Wt: 315.44
InChI Key: HVIVNCUXWMPBIJ-UHFFFAOYSA-N
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Description

1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoxaline moiety, which is a bicyclic structure consisting of two fused benzene rings, and a piperidine ring, which is a six-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone typically involves the following steps:

  • Formation of Quinoxaline Derivative: The quinoxaline core can be synthesized through the condensation of 1,2-diamines with 1,2-diketones or 1,2-dicarboxylic acids.

  • Thiolation Reaction: The quinoxaline derivative is then subjected to a thiolation reaction, where a thiol group is introduced to the molecule.

  • Piperidine Addition: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiol group reacts with a suitable electrophile containing the piperidine moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the thiol group is converted to a sulfoxide or sulfone.

  • Reduction: Reduction reactions can be performed to reduce the quinoxaline ring or other functional groups present in the molecule.

  • Substitution Reactions: Nucleophilic substitution reactions are common, where the thiol group can be substituted with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the thiol group.

  • Reduced Quinoxaline Derivatives: Resulting from the reduction of the quinoxaline ring.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Quinoxaline Derivatives: Other quinoxaline-based compounds with different substituents on the quinoxaline ring.

  • Piperidine Derivatives: Compounds containing piperidine rings with various functional groups.

Uniqueness: 1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone is unique due to its specific combination of the quinoxaline and piperidine rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-12-7-9-20(10-8-12)16(21)11-22-17-13(2)18-14-5-3-4-6-15(14)19-17/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIVNCUXWMPBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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